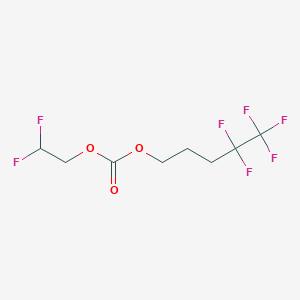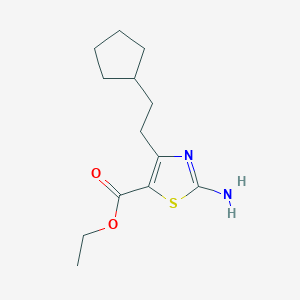
Ethyl 2-amino-4-(2-cyclopentylethyl)thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(2-cyclopentylethyl)thiazole-5-carboxylate typically involves the condensation of thiourea with an alpha-halo ketone . This reaction is carried out under controlled conditions to ensure the formation of the desired thiazole ring structure. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
Ethyl 2-amino-4-(2-cyclopentylethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
科学的研究の応用
Ethyl 2-amino-4-(2-cyclopentylethyl)thiazole-5-carboxylate has several scientific research applications, including:
作用機序
The mechanism of action of ethyl 2-amino-4-(2-cyclopentylethyl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an antagonist against target enzymes such as UDP-N-acetylmuramate/L-alanine ligase . This interaction inhibits the enzyme’s activity, leading to antimicrobial effects .
類似化合物との比較
Ethyl 2-amino-4-(2-cyclopentylethyl)thiazole-5-carboxylate can be compared with other similar compounds, such as:
2-Aminothiazole: A precursor to sulfathiazole, used as a thyroid inhibitor in the treatment of hyperthyroidism.
Ethyl 2-amino-4-methylthiazole-5-carboxylate: A synthetic intermediate useful for pharmaceutical synthesis.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications .
特性
CAS番号 |
887589-97-1 |
|---|---|
分子式 |
C13H20N2O2S |
分子量 |
268.38 g/mol |
IUPAC名 |
ethyl 2-amino-4-(2-cyclopentylethyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H20N2O2S/c1-2-17-12(16)11-10(15-13(14)18-11)8-7-9-5-3-4-6-9/h9H,2-8H2,1H3,(H2,14,15) |
InChIキー |
RWCBQGRXIPICMH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=C(S1)N)CCC2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


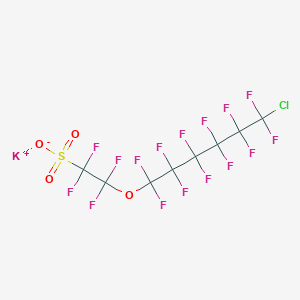

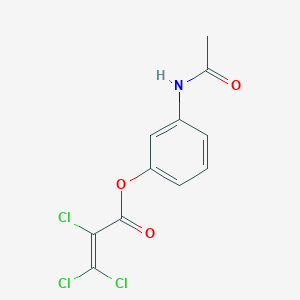
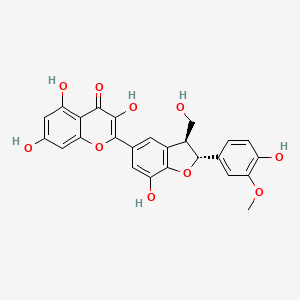



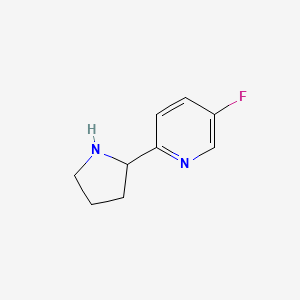

![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12081481.png)
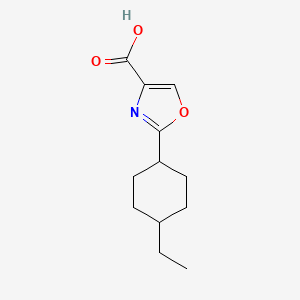
![(Cyclopropylmethyl)(methyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12081494.png)
![N-[7-(3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl)oxy-8-methyl-2-oxochromen-3-yl]acetamide](/img/structure/B12081507.png)
